molecular formula C16H17N3O4S2 B2971593 N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1105245-93-9

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2971593
CAS RN: 1105245-93-9
M. Wt: 379.45
InChI Key: KXFFCBBNLOVADJ-UHFFFAOYSA-N
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Description

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly known as DTT-OMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of dithiothreitol (DTT), a reducing agent commonly used in biochemical research. DTT-OMe has been synthesized using various methods and has shown promising results in scientific research applications.

Scientific Research Applications

Antidiabetic Research

The compound’s scaffold has been associated with the activation of KATP channels in pancreatic endocrine tissue, which is a significant mechanism in insulin release and glucose regulation. Research could explore the potential of this compound in managing diabetes, particularly Type 2 diabetes, by influencing insulin secretion .

Neuropharmacology

Given that some benzothiadiazine dioxide derivatives are known to act as AMPA receptor modulators, there is a possibility that this compound could have applications in neuropharmacology. Studies could investigate its effects on neurological disorders, such as epilepsy or neurodegenerative diseases, by modulating neurotransmitter activity in the brain .

properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c20-15(17-11-14-3-1-9-24-14)16(21)18-12-4-6-13(7-5-12)19-8-2-10-25(19,22)23/h1,3-7,9H,2,8,10-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFFCBBNLOVADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide

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